

2,4-Pentadien-1-ol CAS number 4949-20-6

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Compound of Interest

Compound Name: 2,4-Pentadien-1-ol

Cat. No.: B1232955

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An In-depth Technical Guide to **2,4-Pentadien-1-ol** (CAS Number: 4949-20-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4-Pentadien-1-ol** (CAS: 4949-20-6), a conjugated dienol with potential applications in polymer chemistry and as a subject of toxicological research. This document collates available data on its chemical and physical properties, outlines a probable synthetic route, and discusses its known biological effects. A key focus is the elucidation of its toxicological profile, including a proposed mechanism for its observed effects on vascular permeability. While direct applications in drug development are not yet established, its role as a monomer for biocompatible polymers is explored as a potential avenue for future research in drug delivery systems.

Chemical and Physical Properties

2,4-Pentadien-1-ol is an unsaturated alcohol characterized by a five-carbon chain containing two conjugated double bonds and a primary alcohol functional group.^[1] This structure imparts specific reactivity, making it a subject of interest in organic synthesis and polymer science.

Table 1: Chemical and Physical Properties of **2,4-Pentadien-1-ol**

Property	Value	Reference
CAS Number	4949-20-6	[2]
Molecular Formula	C ₅ H ₈ O	[2]
Molecular Weight	84.12 g/mol	[2]
IUPAC Name	(2E)-penta-2,4-dien-1-ol	[2]
Synonyms	2,4-Pentadienol, trans-2,4-pentadienol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Characteristic	[1]
XLogP3-AA	0.8	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	2	[2]
Exact Mass	84.057514874 Da	[2]
Topological Polar Surface Area	20.2 Å ²	[2]

Synthesis and Characterization

A plausible and common method for the synthesis of **2,4-Pentadien-1-ol** is the reduction of the corresponding aldehyde, 2,4-pentadienal. This can be effectively achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Reduction of 2,4-Pentadienal

Materials:

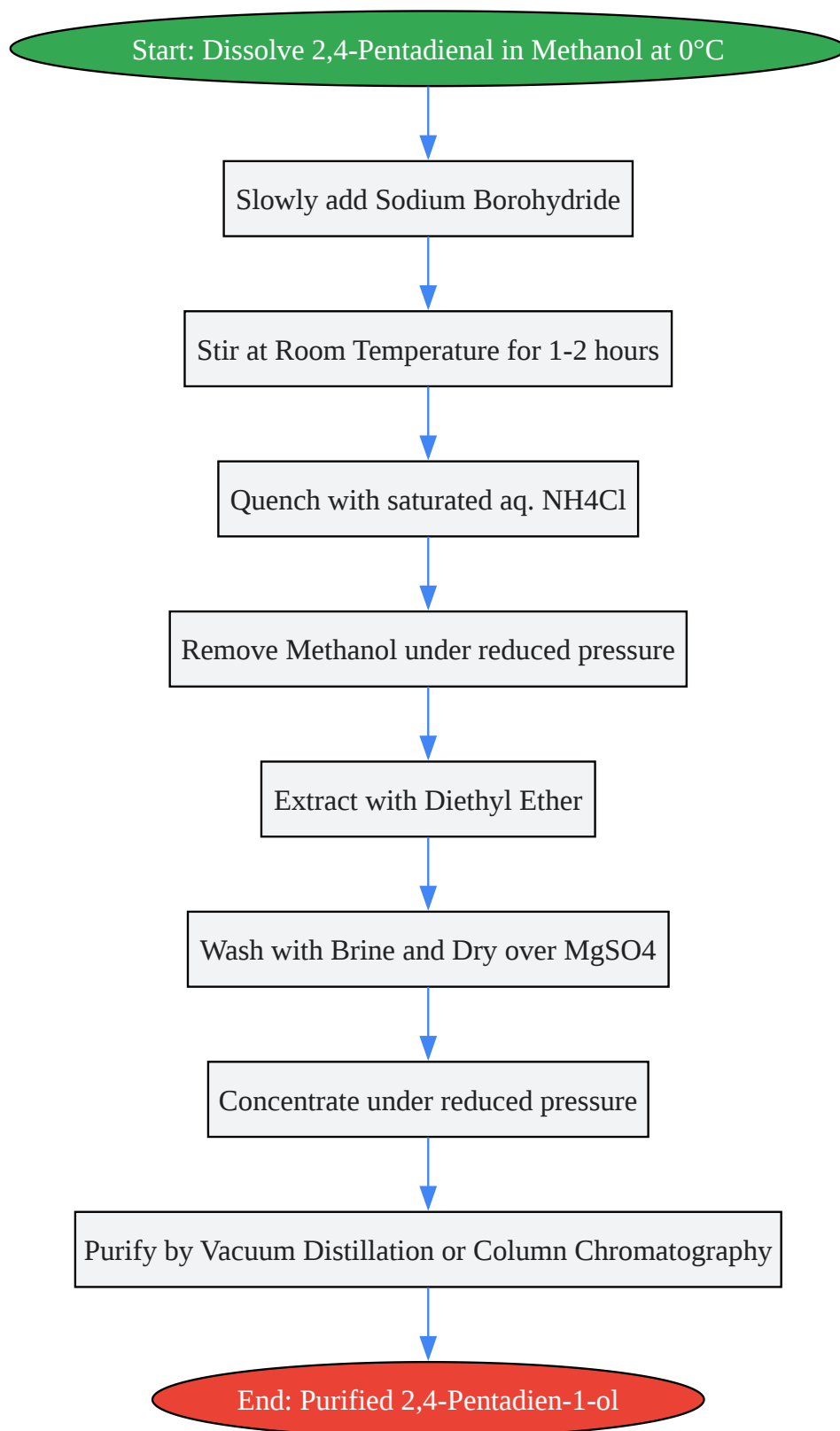
- 2,4-Pentadienal
- Sodium borohydride (NaBH₄)

- Methanol (MeOH)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-pentadienal in methanol at 0°C (ice bath).
- Slowly add sodium borohydride to the solution in small portions, maintaining the temperature at 0°C. The addition is exothermic.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **2,4-Pentadien-1-ol**.
- The product can be further purified by vacuum distillation or column chromatography on silica gel.



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A flowchart illustrating the key steps in the synthesis of **2,4-pentadien-1-ol**.

Spectroscopic Characterization

Detailed spectroscopic data for **2,4-Pentadien-1-ol** is not readily available in the public domain. However, based on its structure, the following characteristic signals would be expected:

- ^1H NMR: Signals corresponding to vinyl protons (δ 5.0-6.5 ppm), a doublet for the methylene protons adjacent to the hydroxyl group (δ ~4.1 ppm), and a broad singlet for the hydroxyl proton.
- ^{13}C NMR: Signals for the sp^2 hybridized carbons of the diene system (δ 110-140 ppm) and a signal for the carbon bearing the hydroxyl group (δ ~60 ppm).
- IR Spectroscopy: A broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching of the alcohol, and characteristic C=C stretching absorptions around $1600\text{-}1650\text{ cm}^{-1}$.
- Mass Spectrometry: A molecular ion peak (M^+) at $m/z = 84$, and fragmentation patterns corresponding to the loss of water ($\text{M}-18$) and other fragments.^[3]

Biological Activity and Toxicology

The primary documented biological effect of **2,4-Pentadien-1-ol** is its toxicity. A study in rats revealed both high local and systemic toxicity upon dermal application.

Table 2: Toxicological Profile of **2,4-Pentadien-1-ol** in Rats

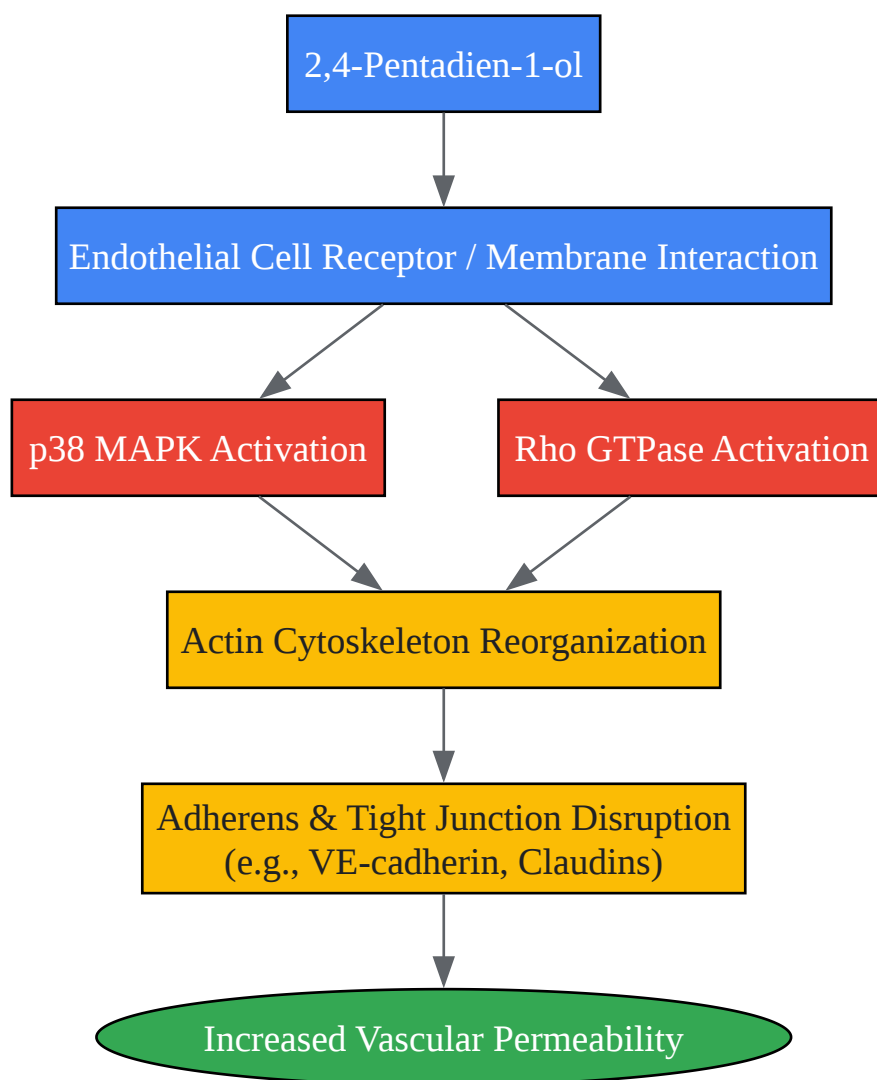
Effect	Observation
Local Toxicity	Edema and necrosis at the site of application.
Systemic Toxicity	Intensive hyperemia of acral parts (ears, snout, paws), severe breathing difficulties, and death in 50% of animals after a single 0.2 ml dermal application.
Pathological Changes	Hemorrhage in the alveoli of the lungs.
Underlying Cause	Increased permeability of capillaries.

Proposed Mechanism of Action: Induction of Vascular Permeability

The finding that the toxicity of **2,4-Pentadien-1-ol** is linked to increased capillary permeability suggests an interaction with the vascular endothelium. While the specific molecular pathway for this compound has not been elucidated, a hypothetical mechanism can be proposed based on the known effects of other small molecules, such as ethanol, on endothelial barrier function.

Ethanol has been shown to disrupt endothelial cell junctions, leading to increased permeability.
[4][5][6] This process can involve the activation of signaling cascades that lead to the reorganization of the actin cytoskeleton and the destabilization of adherens and tight junctions. Key signaling molecules implicated in these processes include p38 mitogen-activated protein kinase (MAPK) and Rho GTPases.[7][8]

Based on this, a plausible, though speculative, signaling pathway for **2,4-pentadien-1-ol**-induced vascular permeability is presented below. It is hypothesized that as an unsaturated alcohol, **2,4-pentadien-1-ol** may interact with endothelial cell membranes or specific receptors, triggering intracellular signaling that compromises the integrity of the endothelial barrier.



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A hypothetical signaling pathway for **2,4-pentadien-1-ol**-induced vascular permeability.

Experimental Protocol: In Vitro Assessment of Endothelial Permeability

To investigate this proposed mechanism, an in vitro model using a human umbilical vein endothelial cell (HUVEC) monolayer can be employed.

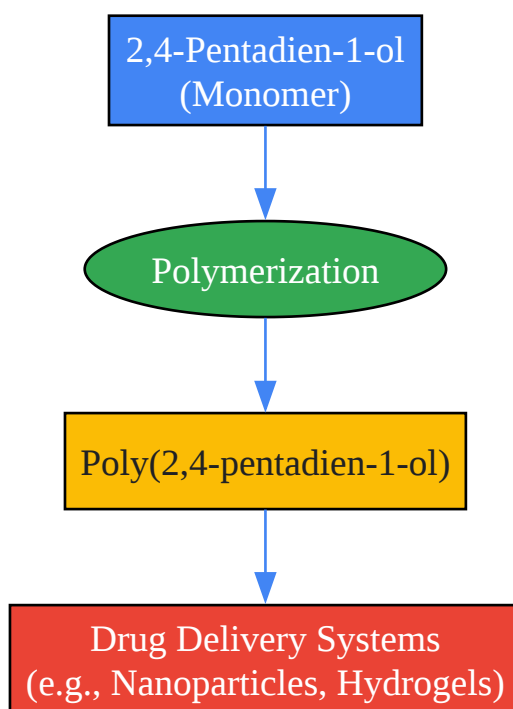
- Cell Culture: Culture HUVECs on a transwell insert until a confluent monolayer is formed.
- Treatment: Treat the HUVEC monolayer with varying concentrations of **2,4-Pentadien-1-ol**.

- **Permeability Assay:** Measure the passage of a fluorescently labeled high molecular weight dextran across the monolayer over time. An increase in fluorescence in the lower chamber indicates increased permeability.
- **Western Blot Analysis:** Lyse the treated cells and perform western blotting to analyze the phosphorylation status of p38 MAPK and the activation state of Rho GTPases.
- **Immunofluorescence Microscopy:** Fix and stain the treated cells for junctional proteins (e.g., VE-cadherin, ZO-1) and F-actin to visualize any disruption to cell junctions and the cytoskeleton.

Applications in Research and Drug Development

While direct applications of **2,4-Pentadien-1-ol** in drug development are not currently documented, its chemical structure suggests potential utility in two main areas: as a research tool for studying vascular biology and as a monomer for the synthesis of biocompatible polymers for drug delivery applications.

The conjugated diene system and the alcohol functional group make **2,4-Pentadien-1-ol** a versatile monomer for polymerization. Polymers derived from this monomer could potentially be designed to be biodegradable and biocompatible, making them suitable for creating nanoparticles, hydrogels, or other matrices for controlled drug release.^{[9][10][11]}



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Logical relationship of **2,4-pentadien-1-ol** as a monomer for drug delivery systems.

Safety and Handling

Given its documented high local and systemic toxicity, **2,4-Pentadien-1-ol** should be handled with extreme caution in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of skin contact, the affected area should be washed immediately and thoroughly with soap and water.

Conclusion

2,4-Pentadien-1-ol is a reactive conjugated dienol with a notable toxicological profile characterized by the induction of vascular permeability. While the precise molecular mechanisms underlying this toxicity remain to be fully elucidated, it presents an interesting subject for further research in vascular biology and toxicology. Its potential as a monomer for the synthesis of biocompatible polymers offers a promising, albeit underexplored, avenue for the development of novel drug delivery systems. Further research is warranted to fully

characterize its biological activities and to explore its potential applications in the pharmaceutical and biomedical fields.

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